molecular formula C5H5ClO2S2 B3388865 5-Methylthiophene-3-sulfonyl chloride CAS No. 89379-25-9

5-Methylthiophene-3-sulfonyl chloride

Cat. No.: B3388865
CAS No.: 89379-25-9
M. Wt: 196.7 g/mol
InChI Key: ACAVTGXHELOTGZ-UHFFFAOYSA-N
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Description

5-Methylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C5H5ClO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonyl chloride functional group at the 3-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophene-3-sulfonyl chloride typically involves the chlorosulfonation of 5-methylthiophene. This reaction is carried out by treating 5-methylthiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C5H5S+ClSO3HC5H5ClO2S2+HCl\text{C}_5\text{H}_5\text{S} + \text{ClSO}_3\text{H} \rightarrow \text{C}_5\text{H}_5\text{ClO}_2\text{S}_2 + \text{HCl} C5​H5​S+ClSO3​H→C5​H5​ClO2​S2​+HCl

The reaction is usually conducted at low temperatures to prevent over-chlorination and to ensure high selectivity for the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylthiophene-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 5-Methylthiophene-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonyl chloride
  • Thiophene-3-sulfonyl chloride
  • 5-Bromo-2-methylthiophene
  • 2-Methylthiophene-3-sulfonyl chloride

Uniqueness

5-Methylthiophene-3-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the thiophene ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-methylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2S2/c1-4-2-5(3-9-4)10(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAVTGXHELOTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89379-25-9
Record name 5-methylthiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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